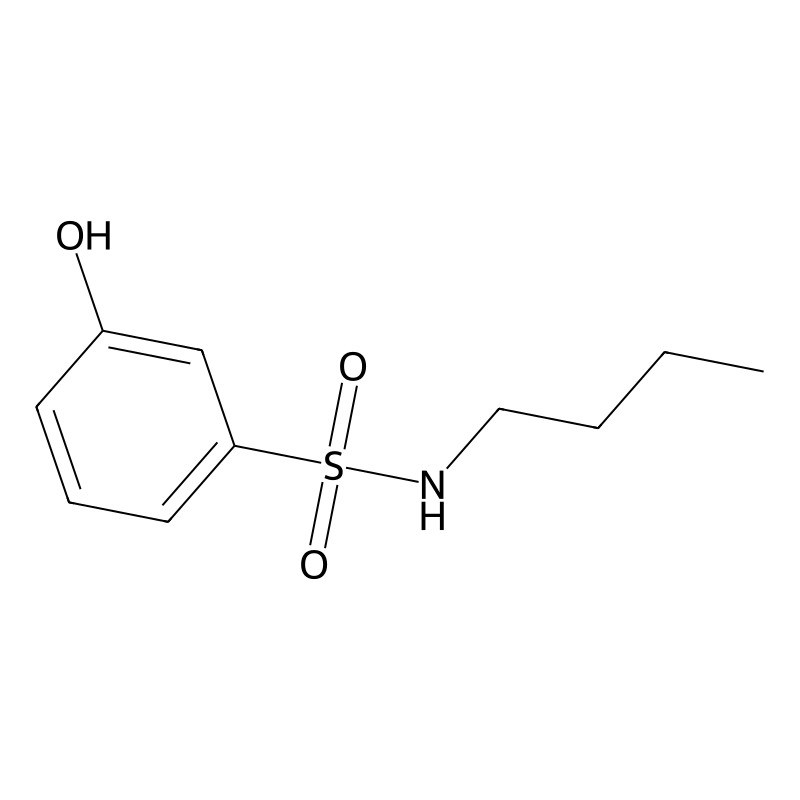

N-butyl-3-hydroxybenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability in Chemical Databases: The compound can be found in several chemical databases such as Combi-Blocks and A1 BioChem Labs, indicating its availability for purchase, potentially for research purposes [, ].

- Limited Literature Search Results: A search of scientific literature databases yielded no significant results on the application of N-Butyl-3-hydroxybenzene-1-sulfonamide in research. This suggests that the research on this specific compound might be limited or not yet published in the public domain.

Future Research Directions:

Given the structural features of N-Butyl-3-hydroxybenzene-1-sulfonamide, some potential research areas could be explored:

- Material Science Applications: The sulfonamide group can participate in hydrogen bonding, which could be of interest for material science applications.

- Medicinal Chemistry Studies: The combination of a hydroxy group and a sulfonamide functionality is present in many bioactive molecules. This could warrant investigation for potential medicinal properties.

N-butyl-3-hydroxybenzene-1-sulfonamide is an organic compound characterized by its sulfonamide functional group, which is known for its biological activity and applications in medicinal chemistry. The compound features a butyl group attached to a benzene ring that also contains a hydroxyl group and a sulfonamide moiety. The general structure can be represented as:

- Chemical Formula: CHNOS

- Molecular Weight: Approximately 239.30 g/mol

This compound is part of a larger class of sulfonamides, which are known for their antibacterial properties and have been widely used in pharmaceuticals.

- N-Alkylation: The amine nitrogen can react with alkyl halides to form N-alkyl sulfonamides.

- Acid-Base Reactions: The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic, allowing the compound to participate in acid-base reactions, particularly with strong bases.

- Substitution Reactions: The hydroxyl group on the benzene ring can be substituted by electrophiles, such as halogens, through electrophilic aromatic substitution mechanisms.

These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its solubility characteristics.

N-butyl-3-hydroxybenzene-1-sulfonamide exhibits significant biological activities, primarily due to its sulfonamide group. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell division. This mechanism makes them effective against a variety of bacterial infections.

Additionally, research indicates potential anti-inflammatory and analgesic properties, making this compound of interest in developing new therapeutic agents.

The synthesis of N-butyl-3-hydroxybenzene-1-sulfonamide can be achieved through several methods:

- Direct Sulfonation: The starting material, 3-hydroxybenzenesulfonic acid, can be reacted with n-butylamine under acidic conditions to yield the desired sulfonamide.

- N-Alkylation of Sulfanilamide: By reacting sulfanilamide with n-butyl halide in the presence of a base, N-butyl-3-hydroxybenzene-1-sulfonamide can be synthesized.

- One-Pot Synthesis: Recent advancements have led to efficient one-pot synthesis methods that utilize catalytic systems to streamline the process, reducing time and improving yields .

N-butyl-3-hydroxybenzene-1-sulfonamide has several applications:

- Pharmaceuticals: Used as an intermediate in synthesizing various drugs, particularly those targeting bacterial infections.

- Research: Employed in studies investigating the mechanisms of action of sulfonamides and their derivatives.

- Agriculture: Potential applications in agrochemicals due to its antibacterial properties.

Studies on N-butyl-3-hydroxybenzene-1-sulfonamide interactions focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Investigations reveal that it can inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Drug Interactions: Research into potential synergistic effects when combined with other antibiotics shows promise for enhancing therapeutic efficacy against resistant strains .

Several compounds share structural similarities with N-butyl-3-hydroxybenzene-1-sulfonamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sulfanilamide | Contains an amino group | First sulfonamide antibiotic |

| N-acetylsulfanilamide | Acetylated amine | Enhanced solubility and bioavailability |

| 4-Amino-N-tert-butyl-3-hydroxybenzene-1-sulfonamide | Tert-butyl group instead of butyl | Improved stability and solubility |

| Benzene-sulfonamide | Lacks hydroxyl group | Simpler structure with different reactivity |

N-butyl-3-hydroxybenzene-1-sulfonamide's unique combination of functional groups contributes to its distinct biological activity and potential applications compared to these similar compounds.

The synthesis of N-butyl-3-hydroxybenzene-1-sulfonamide through nucleophilic substitution represents one of the most versatile and widely employed methodologies in contemporary sulfonamide chemistry. These approaches leverage the nucleophilic character of the sulfonamide nitrogen to facilitate selective N-alkylation reactions under controlled conditions [1] [2] [3].

Classical Alkyl Halide-Based Approaches

Traditional nucleophilic substitution methodologies employ alkyl halides as electrophilic partners in the presence of suitable bases. The reaction of 3-hydroxybenzene-1-sulfonamide with n-butyl bromide or n-butyl iodide under basic conditions provides a direct route to the target compound. Optimal reaction conditions typically involve the use of lithium hydride or potassium carbonate as the base in dimethylformamide solvent at temperatures ranging from room temperature to 80°C [2] [4]. The choice of base significantly influences both reaction rate and selectivity, with stronger bases promoting faster conversion but potentially leading to competitive O-alkylation of the hydroxyl group.

Mechanistic investigations reveal that the reaction proceeds through an SN2 mechanism, with the deprotonated sulfonamide nitrogen acting as the nucleophile. The reaction rate is highly dependent on the nature of the leaving group, with iodide providing superior reactivity compared to bromide or chloride analogues. Yields typically range from 70-90% under optimized conditions, with the primary challenge being the competing alkylation of the phenolic hydroxyl group [5] [6].

Advanced Catalytic Systems

Recent developments in catalytic N-alkylation have revolutionized sulfonamide synthesis through the introduction of transition metal-catalyzed systems. Manganese-catalyzed N-alkylation using alcohols as alkylating agents represents a significant advancement in this field [1]. The borrowing hydrogen approach employs well-defined manganese(I) pincer complexes to facilitate the direct alkylation of sulfonamides with primary alcohols.

The optimized protocol utilizes 5 mol% of the manganese precatalyst 3 in combination with 10 mol% potassium carbonate in xylenes at 150°C for 24 hours. This methodology demonstrates exceptional functional group tolerance and provides access to N-alkylated sulfonamides in yields ranging from 85-98% [1]. The reaction mechanism involves initial alcohol dehydrogenation to form the corresponding aldehyde, followed by condensation with the sulfonamide to generate an N-sulfonylimine intermediate. Subsequent reduction by the manganese hydride species delivers the final N-alkylated product with water as the only byproduct.

Copper-Catalyzed Hydrogen Autotransfer Processes

Copper-based catalytic systems offer an economically attractive alternative for N-alkylation reactions. Copper(II) acetate has been identified as a versatile catalyst for the selective N-monoalkylation of sulfonamides with primary alcohols through hydrogen autotransfer processes [4]. The reaction conditions are notably mild, requiring only catalytic amounts of copper acetate under aerobic conditions.

The mechanism involves the formation of a copper-alkoxide complex through alcohol coordination, followed by β-hydride elimination to generate the aldehyde. Condensation with the sulfonamide substrate forms an imine intermediate, which undergoes reduction by the copper hydride species to yield the N-alkylated product. This methodology demonstrates excellent chemoselectivity for monoalkylation, avoiding the formation of dialkylated byproducts commonly observed with traditional alkylation protocols [3] [4].

Sulfonation Reaction Mechanisms and Protecting Group Strategies

The successful synthesis of N-butyl-3-hydroxybenzene-1-sulfonamide requires careful consideration of protecting group strategies to prevent unwanted side reactions during the synthetic sequence. The presence of both amino and hydroxyl functionalities necessitates selective protection to ensure high yields and product purity.

Sulfonyl Protecting Group Selection

Tosyl (p-toluenesulfonyl) protection remains the gold standard for amino group protection due to its exceptional stability under a wide range of reaction conditions [7] [8]. However, the harsh conditions required for tosyl removal (sodium in liquid ammonia or magnesium in methanol) limit its applicability in late-stage synthetic transformations. The installation of tosyl protection typically requires tosyl chloride in the presence of pyridine at 0°C to room temperature, providing quantitative protection with excellent regioselectivity [7].

Nosyl (p-nitrobenzenesulfonyl) protection offers a valuable alternative with significantly milder cleavage conditions. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution, enabling clean deprotection using thiophenol and potassium carbonate in DMF at room temperature [9]. This methodology demonstrates excellent functional group compatibility and proceeds through a well-defined SNAr mechanism with sulfur dioxide extrusion.

Advanced Protecting Group Technologies

Recent developments have introduced the Nms (nonafluoromesitylenesulfonyl) protecting group as a superior alternative to traditional sulfonamide protection [9]. This protecting group combines the stability advantages of tosyl with the mild cleavage characteristics of nosyl. The 2,4,6-tris(trifluoromethyl)benzenesulfonyl group demonstrates exceptional stability toward reducing agents, organometallic reagents, and photochemical conditions while maintaining facile cleavage under mild thiolate conditions.

Density functional theory calculations reveal that the deprotection mechanism proceeds through either a single transition state SN2 pathway or a two-step addition-elimination sequence depending on the electronic nature of the aromatic ring [9]. The Nms protecting group exhibits superior performance in competition studies and demonstrates broader applicability in complex synthetic sequences.

Hydroxyl Group Protection Strategies

The phenolic hydroxyl group in 3-hydroxybenzene-1-sulfonamide requires careful protection to prevent competing O-alkylation reactions. Benzyl protection using benzyl bromide and sodium hydride in DMF provides excellent protection with orthogonal cleavage conditions. The benzyl ether is stable to the basic conditions employed in N-alkylation reactions and can be selectively removed by hydrogenolysis using palladium on carbon under mild conditions [10] [8].

Methyl protection offers a more robust alternative, although it requires harsher cleavage conditions using boron tribromide or trimethylsilyl iodide. The choice of protecting group strategy depends on the specific synthetic sequence and the functional group compatibility requirements of subsequent transformations [10].

Novel Approaches from Benzenesulfonamide Precursor Systems

Contemporary sulfonamide synthesis has witnessed remarkable innovations in precursor design and reaction methodology. These novel approaches address traditional limitations while expanding the scope and efficiency of sulfonamide formation.

Electrochemical Synthesis Methodologies

Electrochemical oxidative coupling represents a paradigm shift in sulfonamide synthesis, enabling direct coupling of thiols and amines without the need for stoichiometric oxidants or metal catalysts [11]. The methodology employs carbon electrodes in acetonitrile/hydrochloric acid mixtures under constant current conditions.

The reaction mechanism involves anodic oxidation of the thiol to generate a thiyl radical, which undergoes further oxidation to form a sulfonyl radical. Subsequent coupling with the amine nucleophile and final oxidation yields the sulfonamide product directly. This methodology demonstrates excellent functional group tolerance and provides access to both aromatic and aliphatic sulfonamides in yields ranging from 70-95% [11].

The electrochemical approach offers several distinct advantages including metal-free conditions, room temperature operation, and the ability to perform paired electrolysis for enhanced atom economy. The methodology is particularly valuable for the synthesis of complex sulfonamides containing sensitive functional groups that would be incompatible with traditional oxidative conditions.

Photocatalytic Approaches

Visible light photoredox catalysis has emerged as a powerful tool for sulfonamide synthesis through the development of hydrosulfamoylation reactions [12]. The methodology employs Eosin Y as a metal-free photocatalyst in combination with tris(trimethylsilyl)silane as a hydrogen atom donor.

The reaction mechanism involves visible light activation of the photocatalyst to generate an excited state capable of single electron transfer. Interaction with sulfamoyl chlorides generates sulfonyl radicals, which undergo addition to electron-deficient alkenes. Subsequent hydrogen atom transfer from the silane reagent provides the final sulfonamide product [12].

Decarboxylative Sulfonylation Strategies

Copper-catalyzed decarboxylative sulfonylation provides a novel one-pot approach for converting carboxylic acids directly to sulfonamides [13]. The methodology leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by in situ amination to form the corresponding sulfonamides.

The reaction requires no prefunctionalization of starting materials and demonstrates broad substrate scope including aromatic, heteroaromatic, and bicyclo[1.1.1]pentane (BCP) substrates. Yields typically range from 58-85% with excellent functional group tolerance [13]. The methodology represents a significant advancement in sulfonamide synthesis by eliminating the need for preformed sulfonyl chlorides and enabling direct access from readily available carboxylic acid starting materials.

Purification Techniques and Yield Optimization Challenges

The successful isolation and purification of N-butyl-3-hydroxybenzene-1-sulfonamide presents several technical challenges related to the compound's physicochemical properties and the presence of structurally similar impurities.

Recrystallization Methodologies

Recrystallization from ethanol-water mixtures represents the most widely employed purification technique for sulfonamide compounds [14] [15]. The sulfanilamide molecule poses unique challenges due to its dual polar and nonpolar character, necessitating the use of solvent systems with intermediate polarity. 95% ethanol provides the optimal solvent composition, with water (5%) providing a highly polar environment for solvating amino and sulfonamide groups while ethanol solvates the nonpolar benzene ring [14].

Optimal recrystallization conditions involve heating the crude product to 65-100°C for complete dissolution, followed by controlled cooling to below 10°C to maximize crystal formation. The process typically achieves purities exceeding 98% with recovery yields of 85-95% [16] [14]. Critical parameters include heating rate, cooling profile, and the presence of seed crystals to promote uniform crystal growth.

Chromatographic Purification Strategies

Column chromatography on silica gel provides excellent resolution for sulfonamide purification, particularly when traditional recrystallization methods prove inadequate [17] [18]. The optimal mobile phase consists of hexane-ethyl acetate gradients, with initial compositions favoring hexane (10:1 ratio) and progressing to more polar mixtures (1:1 ratio) for elution of the product.

High-performance liquid chromatography (HPLC) represents the gold standard for analytical and preparative purification of sulfonamides [19] [20]. Reverse-phase conditions using C18 columns with acetonitrile-water mobile phases containing 0.1% formic acid provide excellent separation efficiency. Detection at 254 nm offers optimal sensitivity for sulfonamide chromophores.

Supercritical fluid chromatography (SFC) has emerged as an efficient alternative for sulfonamide separation, achieving baseline resolution of eight regulated sulfonamides within 20 minutes [19] [21]. The methodology employs coupled silica and aminopropyl columns with carbon dioxide-methanol mobile phases under controlled pressure and temperature conditions.

Yield Optimization Parameters

Systematic optimization of reaction parameters is essential for achieving consistently high yields in sulfonamide synthesis. Temperature control represents the most critical variable, with optimal ranges typically falling between 120-150°C for catalytic processes [1] [3]. Higher temperatures increase reaction rates but may promote thermal decomposition or undesired side reactions.

Catalyst loading optimization reveals a general trend of improved yields with increased catalyst concentration up to 5 mol%, with diminishing returns at higher loadings [1] [3]. The choice of solvent system significantly impacts both reaction rate and selectivity, with polar aprotic solvents such as xylenes, toluene, and DMF generally providing superior results.

Base stoichiometry requires careful optimization to balance reaction rate and selectivity. Typical optimal ranges fall between 1.0-2.5 equivalents, with excess base potentially promoting substrate decomposition or competitive side reactions [1] [2]. Reaction time optimization typically involves balancing conversion efficiency against the formation of overalkylated byproducts, with optimal durations ranging from 6-24 hours depending on the specific methodology employed.

The substrate ratio significantly influences both yield and product purity. Slight excess of the alkylating agent (1.2-1.5 equivalents) generally improves conversion efficiency while minimizing waste generation and simplifying purification procedures [1] [3]. Atmospheric conditions vary depending on the catalyst system, with some methodologies requiring inert atmospheres while others operate efficiently under ambient air conditions.

| Parameter | Optimal Range | Effect on Yield | Common Challenges |

|---|---|---|---|

| Temperature | 120-150°C | Higher temperature increases rate but may cause decomposition | Thermal decomposition, solvent loss |

| Catalyst Loading | 0.05-5 mol% | Higher loading increases rate, diminishing returns >5% | Increased cost, difficult removal |

| Solvent | Xylenes, Toluene, DMF | Polar aprotic solvents generally preferred | Poor solubility, competing reactions |

| Base Equivalents | 1.0-2.5 equiv | Excess base can cause side reactions | Substrate decomposition, low selectivity |

| Reaction Time | 6-24 hours | Longer times increase conversion but may reduce selectivity | Side product formation, energy cost |

| Substrate Ratio | 1:1.2-1.5 | Slight excess of alkylating agent improves conversion | Waste generation, purification challenges |